High-Yield Synthesis of 5-Bromo-2-iodo-3-methylpyridine via Halogen Exchange
The synthesis of 5-Bromo-2-iodo-3-methylpyridine from 2,5-dibromo-3-methylpyridine proceeds with an excellent isolated yield of 97% under reflux conditions, as described in a patent procedure [1]. This represents a highly efficient halogen exchange, converting a dibromo precursor to the bromo-iodo target in a single, high-yielding step.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Starting material: 2,5-dibromo-3-methylpyridine (20 mmol scale) |
| Quantified Difference | 97% yield achieved for the target compound |
| Conditions | NaI (4 eq), acetyl chloride (2 eq), acetonitrile, reflux, 24 hours [1] |
Why This Matters
A high-yielding, robust synthetic route reduces the cost of goods and ensures a reliable supply chain, which is a primary concern for procurement decisions.
- [1] Zoetis LLC; Menon, S.; Sheehan, S. M. K.; Vailliancourt, V. A. Patent WO2014/39484 A1, 2014; as cited in EP3351533 A1, 2018. View Source
